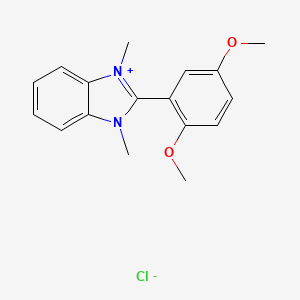
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research due to its unique properties.
作用機序
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence, and it allows 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine to be visualized and detected in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is able to selectively bind to specific molecules and structures, allowing it to be used as a probe for imaging and detection.
Biochemical and Physiological Effects:
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and non-invasive, making it an ideal tool for imaging and detection in living cells and tissues. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has also been shown to be stable under a wide range of conditions, making it a reliable tool for scientific research.
実験室実験の利点と制限
One of the main advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is its unique fluorescent properties, which allow it to be used as a probe for imaging and detection in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is also non-toxic and non-invasive, making it an ideal tool for studying living cells and tissues. However, the synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is a complex process that requires specialized equipment and expertise. Additionally, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has limited solubility in aqueous solutions, which can limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine in scientific research. One area of focus is the development of new imaging and detection techniques using 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine. This could include the development of new probes that are more selective and sensitive than current probes. Another area of focus is the use of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine in drug discovery and development. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine could be used to screen large libraries of compounds for potential drug candidates. Additionally, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine could be used to study the pharmacokinetics and pharmacodynamics of drugs in living cells and tissues. Overall, the unique properties of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine make it a valuable tool for scientific research, and there are many potential future applications for this fluorescent dye.
合成法
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine can be synthesized through a multi-step process that involves the reaction of a pyridine derivative with a benzyl-protected oxadiazole. The resulting intermediate is then reacted with an ethylamine derivative to form the final product. The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is a complex process that requires specialized equipment and expertise.
科学的研究の応用
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been widely used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe for imaging and detection in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in drug discovery and development, as well as in the development of new diagnostic tools.
特性
IUPAC Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-23(11-12-24-2)18-10-9-16(14-20-18)19-21-17(22-25-19)13-15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXUYEJQJYXIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC)C1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5220203.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)
![4-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5220235.png)
![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)

![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5220265.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5220275.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![4-({1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B5220285.png)
![2-({[(3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220298.png)